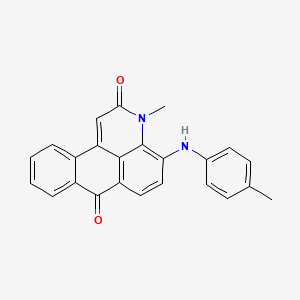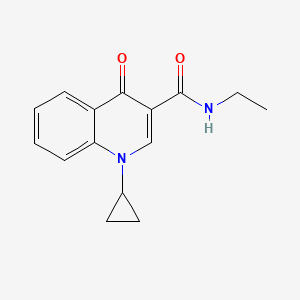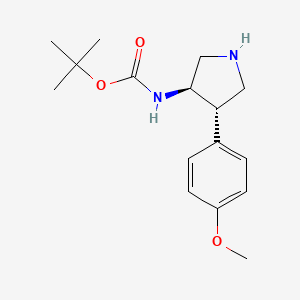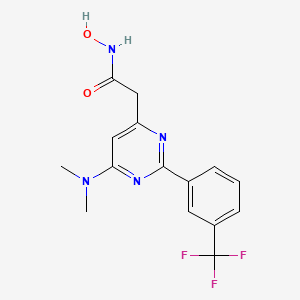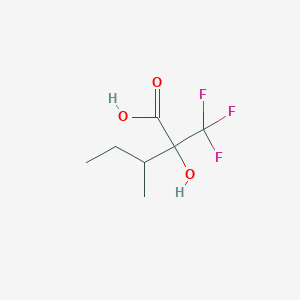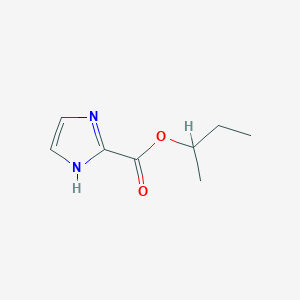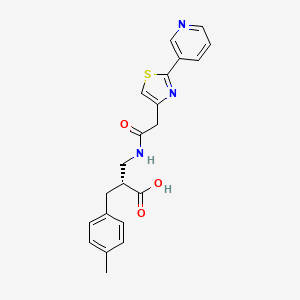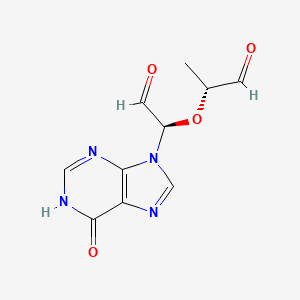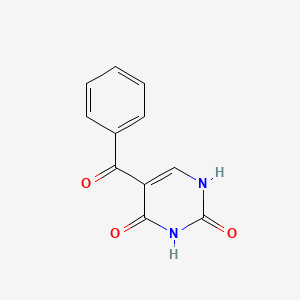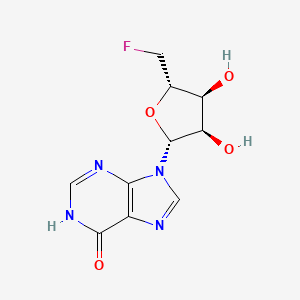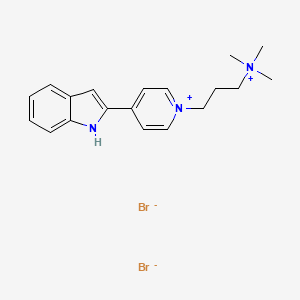
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a thione group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione typically involves the reaction of appropriate pyrimidine precursors with trifluoromethyl-substituted aromatic compounds. One common method includes the use of trifluoromethylated benzene derivatives and pyrimidine thiones under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thione group can participate in redox reactions, influencing the compound’s biological activity. Pathways such as inhibition of specific enzymes or modulation of receptor activity are commonly involved .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-phenylpyrimidine-4(1H)-thione: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(3-(Trifluoromethyl)phenyl)pyrimidine-4(1H)-thione: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione stands out due to the presence of both the trifluoromethyl and thione groups, which confer unique chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
62953-72-4 |
|---|---|
Molekularformel |
C12H9F3N2S |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione |
InChI |
InChI=1S/C12H9F3N2S/c1-17-6-10(11(18)16-7-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3 |
InChI-Schlüssel |
BYELOCUDZTVJAF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=S)N=C1)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


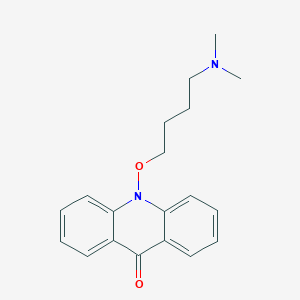
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)
